molecular formula C8H11IN2O2 B2574177 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid CAS No. 1297612-80-6

4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Cat. No. B2574177
CAS RN: 1297612-80-6
M. Wt: 294.092
InChI Key: JKWDEKYMTXFZOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'IMPA' and has a molecular weight of 308.1 g/mol. It is a heterocyclic compound that contains an iodine atom, a carboxylic acid group, and a pyrazole ring.

Scientific Research Applications

Oxidative Iodination of Pyrazoles

Research by Vasilevskii and Shvartsberg (1980) demonstrated the oxidative iodination of N-methylpyrazoles, which could undergo substitutive iodination to form 4-iodo derivatives or polyiodo derivatives under certain conditions. This method highlights the chemical versatility of pyrazole derivatives for further functionalization, including compounds similar to 4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid (Vasilevskii & Shvartsberg, 1980).

Coordination Polymers

Cheng et al. (2017) synthesized a series of coordination polymers using bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands, demonstrating the potential of pyrazole derivatives in constructing complex structures with metal ions. These polymers exhibited unique chiral properties and could be relevant for materials science applications (Cheng et al., 2017).

Synthesis and Structural Diversity

The synthesis and structural analysis of pyrazole derivatives, as illustrated by Yıldırım, Kandemirli, and Demir (2005), provide insights into the functionalization reactions of pyrazole carboxylic acids. These findings can be instrumental in designing novel compounds with tailored properties for specific applications (Yıldırım, Kandemirli, & Demir, 2005).

Electrosynthesis and Iodination

Lyalin and Petrosyan (2013, 2010) developed methods for the electrosynthesis and iodination of pyrazoles, including 4-iodo-substituted pyrazoles, in heterophase and aqueous mediums. These studies underscore the potential for environmentally friendly and efficient synthetic routes for creating iodinated pyrazole derivatives (Lyalin & Petrosyan, 2013); (Lyalin & Petrosyan, 2010).

properties

IUPAC Name

4-iodo-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWDEKYMTXFZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=C(C(=NN1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-iodo-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.